3-Iodo-4-methoxybenzonitrile 3-Iodo-4-methoxybenzonitrile
Brand Name: Vulcanchem
CAS No.: 82504-06-1
VCID: VC3952981
InChI: InChI=1S/C8H6INO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
SMILES: COC1=C(C=C(C=C1)C#N)I
Molecular Formula: C8H6INO
Molecular Weight: 259.04 g/mol

3-Iodo-4-methoxybenzonitrile

CAS No.: 82504-06-1

Cat. No.: VC3952981

Molecular Formula: C8H6INO

Molecular Weight: 259.04 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-4-methoxybenzonitrile - 82504-06-1

Specification

CAS No. 82504-06-1
Molecular Formula C8H6INO
Molecular Weight 259.04 g/mol
IUPAC Name 3-iodo-4-methoxybenzonitrile
Standard InChI InChI=1S/C8H6INO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Standard InChI Key DYNJBBWJVQMTNQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C#N)I
Canonical SMILES COC1=C(C=C(C=C1)C#N)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

3-Iodo-4-methoxybenzonitrile (IUPAC name: 3-iodo-4-methoxybenzonitrile) has the molecular formula C₈H₆INO and a systematic SMILES notation of COC1=C(C=C(C=C1)C#N)I. The benzene ring is functionalized with three distinct groups:

  • A methoxy group (-OCH₃) at position 4,

  • An iodine atom at position 3,

  • A nitrile group (-CN) at position 1 .

The compound’s exact mass is 258.949 g/mol, and its topological polar surface area (PSA) is 33.02 Ų, indicative of moderate polarity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-iodo-4-methoxybenzonitrile typically involves iodination of a pre-functionalized benzonitrile precursor. One reported method includes:

  • Starting Material: 4-Methoxybenzonitrile,

  • Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃).

An alternative approach involves Ullmann-type coupling or Sandmeyer reactions to introduce the iodine atom after nitrile group installation . For example, copper-catalyzed cyanation of aryl halides using formamide as a nitrile source has been demonstrated for related compounds .

Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Reference
Electrophilic IodinationICl, FeCl₃75–80
Copper-Catalyzed CyanationCuI, PPh₃, Formamide65–70

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine substituent enables participation in Sonogashira, Suzuki-Miyaura, and Heck reactions, forming carbon-carbon bonds for complex molecule assembly. For example:

  • Suzuki Coupling: Reaction with aryl boronic acids yields biaryl nitriles, valuable in medicinal chemistry.

Functional Group Transformations

  • Dealkylation: Treatment with sodium phenoxide removes the methoxy group, producing 4-hydroxy-3-iodobenzonitrile.

  • Nitrile Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions .

HazardPrecautionary Measure
Skin ContactWear gloves and protective clothing
InhalationUse in a well-ventilated area
StorageKeep sealed and away from light

Recent Research and Innovations

Photoactivation Strategies

Recent studies explore the use of 3-iodo-4-methoxybenzonitrile in C–H functionalization under visible light irradiation, enabling regioselective arylations without transition-metal catalysts.

Pharmaceutical Intermediates

The compound serves as a precursor to 4-hydroxy-3-iodobenzonitrile, a building block for kinase inhibitors and anticancer agents.

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